molecular formula C15H24ClNO B1441045 3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1219982-23-6

3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride

Cat. No. B1441045
CAS RN: 1219982-23-6
M. Wt: 269.81 g/mol
InChI Key: PGKVFVPUUACFOJ-UHFFFAOYSA-N
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Description

“3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220027-98-4 . It has a molecular weight of 269.81 .


Molecular Structure Analysis

The InChI code for “3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” is 1S/C15H23NO.ClH/c1-15(2,3)12-6-4-7-13(10-12)17-14-8-5-9-16-11-14;/h4,6-7,10,14,16H,5,8-9,11H2,1-3H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” include a molecular weight of 269.81 . More detailed properties like melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Pharmacology

In pharmacology, this compound may serve as a precursor or an intermediate in the synthesis of more complex molecules. Its structural features suggest potential activity in central nervous system (CNS) disorders, where piperidine derivatives are often explored for their bioactivity .

Biochemistry

Biochemically, “3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” could be involved in studies related to enzyme inhibition, given the common use of piperidine structures in the design of enzyme inhibitors. It might be used to investigate interactions with biological membranes or protein binding sites .

Materials Science

In materials science, the compound’s robust structure could be utilized in the development of new polymeric materials, possibly as a curing agent or a modifier to enhance material properties such as thermal stability or rigidity .

Environmental Science

Environmental scientists might explore the use of this compound in the degradation of pollutants or in the synthesis of environmentally friendly materials. Its potential role in green chemistry could be significant, especially in designing sustainable processes and products .

Analytical Chemistry

Analytical chemists could employ “3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” as a standard or reagent in chromatographic methods or spectrometry to quantify or identify other compounds, due to its unique chemical signature .

Organic Chemistry

Organic chemists might investigate the compound’s reactivity and use it in the synthesis of new organic molecules. Its phenoxy and piperidine groups offer multiple sites for reactions, making it a versatile reagent for constructing complex organic architectures .

Medicinal Chemistry

In medicinal chemistry, the compound could be a key intermediate in the synthesis of pharmaceuticals. Its structure suggests potential for modification into drug-like molecules that could interact with various biological targets .

Chemical Engineering

From a chemical engineering perspective, the compound could be studied for its processability and how it can be incorporated into larger-scale chemical processes. Its stability and reactivity are crucial factors in designing efficient and safe production methods .

Safety and Hazards

The safety information available indicates that “3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride” is an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4-tert-butylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-8-13(9-7-12)17-14-5-4-10-16-11-14;/h6-9,14,16H,4-5,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKVFVPUUACFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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